molecular formula C14H12O3 B1606688 5-Methoxy-2-phenylbenzoic acid CAS No. 92254-27-8

5-Methoxy-2-phenylbenzoic acid

Cat. No. B1606688
CAS RN: 92254-27-8
M. Wt: 228.24 g/mol
InChI Key: FNXYJNSEVNHBFK-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylbenzoic acid is a compound with the molecular formula C14H12O3 and a molecular weight of 228.24 . It is also known by its IUPAC name, 4-methoxy [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O3/c1-17-11-7-8-12 (13 (9-11)14 (15)16)10-5-3-2-4-6-10/h2-9H,1H3, (H,15,16) and the InChI key is FNXYJNSEVNHBFK-UHFFFAOYSA-N . The compound has a complexity of 258 and a topological polar surface area of 46.5Ų .


Physical And Chemical Properties Analysis

This compound has a density of 1.193g/cm3 . The boiling point, melting point, and other physical properties were not found in the search results.

Scientific Research Applications

Synthesis and Applications in Material Science

5-Methoxy-2-phenylbenzoic acid, as part of the broader group of m-aryloxy phenols, has been identified for its potential in the synthesis of complex m-aryloxy phenols with functional groups such as esters, nitriles, and halogens. These functional groups impart specific properties to the compounds, making them valuable in the production of materials like plastics, adhesives, and coatings. Specifically, m-aryloxy phenols, including derivatives of this compound, are used to enhance thermal stability and flame resistance of these materials. They are also explored for their antioxidant, ultraviolet absorber, and flame retardant properties, which are critical in various industries ranging from construction to consumer goods​​.

Role in Pharmaceutical and Biotechnological Research

While direct references to the pharmaceutical and biotechnological applications of this compound specifically are scarce, the broader category of phenolic compounds, to which it belongs, has been extensively studied for potential biological activities. Phenolic compounds are known for their antioxidant, antimicrobial, anti-inflammatory, and antiproliferative properties. Such properties make them candidates for drug development and the creation of new therapies targeting various diseases and conditions. The research into phenolic acids, including this compound, is driven by their capacity to act as effective free radical scavengers, which is a fundamental trait for compounds used in health-related applications​​.

Contributions to Environmental and Microbiological Studies

This compound is also relevant in environmental and microbiological studies. The compound's potential applications in these areas are tied to its chemical properties, which may influence research into pollutant degradation, microbial growth control, and the development of environmentally friendly materials. However, specific studies or applications within these domains require further exploration to determine the compound's efficacy and safety in environmental and microbiological contexts​​.

properties

IUPAC Name

5-methoxy-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYJNSEVNHBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311841
Record name 5-methoxy-2-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92254-27-8
Record name 92254-27-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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